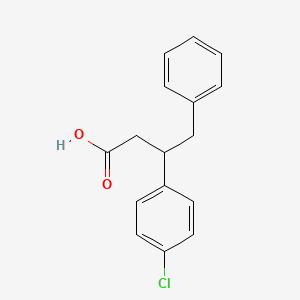

3-(4-chlorophenyl)-4-phenylbutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)-4-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO2/c17-15-8-6-13(7-9-15)14(11-16(18)19)10-12-4-2-1-3-5-12/h1-9,14H,10-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMISFCASNAZNHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 3-(4-Chlorophenyl)-4-phenylbutanoic Acid

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. amazonaws.comnih.gov For this compound, several logical disconnections can be proposed to devise potential synthetic routes.

The primary bond disconnections for the target molecule's carbon skeleton are:

C3-C4 Bond (Route A): This disconnection is based on an alkylation reaction. It identifies a nucleophilic synthon at C3, represented by a (4-chlorophenyl)acetic acid enolate, and an electrophilic synthon at C4, corresponding to a benzyl halide. This is a common and powerful strategy for forming carbon-carbon bonds.

C2-C3 Bond (Route B): This disconnection suggests a conjugate addition (Michael addition) approach. The synthons would be a phenylacetate enolate as the nucleophile and a 4-chlorocinnamate derivative as the Michael acceptor.

Cα-Cβ and Cγ-Aryl Bonds (Route C): This approach disconnects the molecule through a Friedel-Crafts acylation reaction. wikipedia.org The key precursor identified is a substituted succinic anhydride and two aromatic rings (chlorobenzene and benzene). This route builds the core butanoic acid chain and attaches the aryl groups in a stepwise manner.

These distinct retrosynthetic pathways lead to different classical synthetic strategies, each with its own advantages regarding starting material availability, reaction efficiency, and control over stereochemistry.

Classical Synthetic Approaches for Butanoic Acid Derivatives

Based on the retrosynthetic analysis, several classical methods can be employed to synthesize the target compound. These methods are foundational in organic chemistry for constructing carboxylic acid derivatives.

Alkylation Reactions in the Synthesis of Phenylbutanoic Acids

Alkylation of ester enolates is a robust method for C-C bond formation. In the context of this compound, this strategy corresponds to Route A from the retrosynthetic analysis. The synthesis begins with the deprotonation of an ester of (4-chlorophenyl)acetic acid using a strong base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. This enolate is then reacted with an electrophilic benzylating agent, like benzyl bromide. The subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.

Interactive Data Table: Key Components in Alkylation Synthesis

| Role | Compound | Purpose |

| Starting Material | Ethyl (4-chlorophenyl)acetate | Provides the C1, C2, and C3 carbon backbone and the chlorophenyl group. |

| Base | Lithium Diisopropylamide (LDA) | Deprotonates the α-carbon to form the reactive enolate intermediate. |

| Alkylating Agent | Benzyl Bromide | Acts as the electrophile, adding the benzyl group at the C4 position. |

| Final Step | Acid/Base Hydrolysis | Converts the intermediate ester into the final carboxylic acid product. |

This method offers good control over the connectivity of the carbon skeleton. However, since a new stereocenter is formed at the C3 position, the reaction, as described, produces a racemic mixture of enantiomers.

Friedel-Crafts Acylation/Alkylation Strategies

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for attaching substituents to an aromatic ring. wikipedia.orglibretexts.org A plausible route for synthesizing the target molecule involves an initial Friedel-Crafts acylation followed by a reduction step (discussed in 2.2.3).

This approach (Route C) could involve the reaction of chlorobenzene with phenylsuccinic anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). rsc.org The Lewis acid activates the anhydride, making it a potent electrophile for the electrophilic aromatic substitution reaction. khanacademy.org This reaction forms a keto-acid intermediate, 4-(4-chlorophenyl)-4-oxo-3-phenylbutanoic acid. The regioselectivity of the acylation on chlorobenzene is directed to the para position due to steric hindrance and the electronic properties of the chlorine atom. quora.com

Alternatively, a related Friedel-Crafts alkylation strategy could utilize a substituted γ-butyrolactone reacting with benzene (B151609), a method patented for the synthesis of 4-phenylbutyric acid. google.com

Reductive Processes for Carboxylic Acid Formation

Reductive processes are critical in multi-step syntheses, often used to convert functional groups into the desired final structure. In the synthesis of this compound, the most relevant reductive process is the deoxygenation of the keto group in the intermediate formed via Friedel-Crafts acylation.

The Clemmensen reduction, which employs a zinc-mercury amalgam in concentrated hydrochloric acid, is particularly effective for reducing aryl-alkyl ketones to alkanes without affecting the carboxylic acid group. wikipedia.orglibretexts.organnamalaiuniversity.ac.inbyjus.com Applying this to the 4-(4-chlorophenyl)-4-oxo-3-phenylbutanoic acid intermediate would reduce the C4-ketone to a methylene group, yielding the final product.

Table: Comparison of Relevant Reduction Methods

| Reduction Method | Reagents | Substrate | Key Feature |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Aryl-Alkyl Ketones | Tolerates acidic conditions; does not reduce carboxylic acids. stackexchange.com |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Aldehydes & Ketones | Utilizes strongly basic conditions; suitable for acid-sensitive substrates. |

It is important to distinguish this from the reduction of a carboxylic acid. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce a carboxylic acid to a primary alcohol, a transformation not desired in the final step of this particular synthetic sequence.

Stereoselective Synthesis and Chiral Resolution Techniques

The C3 carbon of this compound is a chiral center, meaning the molecule exists as a pair of enantiomers. Methods that control the formation of these stereoisomers are highly valuable.

Enantioselective Catalysis in Butanoic Acid Synthesis

Enantioselective catalysis involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. wikipedia.org One of the most powerful techniques for setting stereocenters is asymmetric hydrogenation.

This can be applied by synthesizing an unsaturated precursor, such as (E)-3-(4-chlorophenyl)-4-phenyl-2-butenoic acid. The double bond in this precursor can be hydrogenated using a transition metal catalyst, like rhodium or ruthenium, coordinated to a chiral ligand. The chiral ligand creates a chiral environment around the metal center, directing the hydrogen addition to one face of the double bond, thereby producing one enantiomer of the final product in excess. rsc.orgnih.gov

Interactive Data Table: Examples of Chiral Ligands for Asymmetric Hydrogenation

| Ligand Family | Example Ligand | Metal Center | Typical Substrate |

| Chiral Diphosphines | BINAP | Ruthenium (Ru) | Alkenes, Ketones |

| PhanePhos | Rhodium (Rh) | Diaryl-butenoates rsc.org | |

| P,N Ligands | PHOX | Iridium (Ir) | Unfunctionalized Olefins |

This approach is highly efficient, as a small amount of the chiral catalyst can generate a large quantity of the enantiomerically enriched product. The synthesis of a similar compound, (S)-3-(4-Bromophenyl)butanoic acid, has been demonstrated on a large scale, highlighting the industrial viability of such catalytic methods. orgsyn.org

Diastereomeric Salt Formation for Chiral Separation

The resolution of racemic mixtures is a critical step in the synthesis of enantiomerically pure compounds. For carboxylic acids such as this compound, diastereomeric salt formation is a classical and effective method for chiral separation. This technique involves the reaction of the racemic acid with a single enantiomer of a chiral base, known as a resolving agent. The resulting products are diastereomeric salts, which, unlike enantiomers, possess different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization.

While specific studies on the chiral separation of this compound are not extensively detailed in the provided search results, the principles can be effectively illustrated by the successful resolution of a closely related analogue, 3-hydroxy-4-(4-chlorophenyl)butanoic acid. In this case, chiral resolving agents such as 2-amino-1,2-diphenylethanol (ADPE) and cinchonidine have been employed to efficiently separate the enantiomers. The process involves the formation of a pair of diastereomeric salts, which are then separated based on their differential solubility in a suitable solvent.

The general workflow for such a separation involves:

Reaction of the racemic carboxylic acid with an equimolar amount of a chiral amine (the resolving agent) in a suitable solvent.

Selective precipitation or crystallization of the less soluble diastereomeric salt.

Isolation of the crystalline salt by filtration.

Liberation of the enantiomerically enriched carboxylic acid from the salt by treatment with a strong acid.

Recovery of the chiral resolving agent for potential reuse.

The efficiency of the separation is highly dependent on the choice of the resolving agent and the crystallization solvent. A systematic screening of various chiral bases and solvents is often necessary to identify the optimal conditions for high diastereomeric and enantiomeric excess.

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Type |

|---|---|

| Cinchonidine | Alkaloid |

| (1R,2S)-2-Amino-1,2-diphenylethanol (ADPE) | Amino alcohol |

| Brucine | Alkaloid |

| Strychnine | Alkaloid |

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create efficient and stereoselective routes to target molecules. While specific chemoenzymatic pathways for the direct synthesis of this compound are not detailed in the provided results, the synthesis of related β-aryl carboxylic acids can provide insight into potential strategies.

One relevant example is the chemoenzymatic synthesis of optically active trans-β-aryl-δ-hydroxy-γ-lactones. This process often involves an initial enzymatic resolution of a racemic precursor, followed by chemical transformations to yield the final product. For instance, a lipase-catalyzed kinetic resolution of a racemic alcohol can provide an enantiomerically enriched intermediate, which can then undergo further chemical reactions to form the desired β-aryl acid derivative.

A potential chemoenzymatic approach for this compound could involve:

Enzymatic desymmetrization: An enzyme could selectively hydrolyze or reduce a prochiral precursor to introduce the desired stereocenter.

Kinetic resolution: A lipase (B570770) or other hydrolase could be used to selectively acylate or hydrolyze a racemic ester precursor of this compound, leaving one enantiomer unreacted.

Biocatalytic reduction: An oxidoreductase could be employed for the stereoselective reduction of a corresponding unsaturated precursor to introduce the chiral center at the C3 position.

These enzymatic steps offer the advantages of high stereoselectivity, mild reaction conditions, and reduced environmental impact compared to purely chemical methods.

Derivatization Strategies for this compound

Derivatization of this compound can be achieved by targeting its three main structural components: the carboxylic acid moiety, the two phenyl moieties, and the butanoic acid backbone.

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations. Standard derivatization reactions include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) yields the corresponding ester.

Amide formation: Treatment with an amine and a coupling agent, or conversion to an acyl chloride followed by reaction with an amine, produces amides.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Conversion to acyl halide: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to the more reactive acyl chloride, which is a key intermediate for the synthesis of esters, amides, and other derivatives.

Table 2: Common Derivatization Reactions of the Carboxylic Acid Moiety

| Reagent(s) | Product |

|---|---|

| R'OH, H⁺ or DCC | Ester (R-COOR') |

| R'NH₂, DCC or SOCl₂ then R'NH₂ | Amide (R-CONHR') |

| LiAlH₄, then H₃O⁺ | Primary alcohol (R-CH₂OH) |

Aromatic Substitution Reactions of the Phenyl Moieties

The two phenyl rings of this compound are susceptible to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is directed by the existing substituents on each ring.

On the 4-chlorophenyl ring: The chlorine atom is an ortho-, para-directing deactivator. Since the para position is already occupied by the butanoic acid chain, incoming electrophiles will primarily substitute at the ortho positions (C2' and C6').

On the unsubstituted phenyl ring: The alkyl substituent (the butanoic acid chain) is an ortho-, para-directing activator. Therefore, electrophiles will preferentially attack the ortho (C2 and C6) and para (C4) positions of this ring.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring.

Halogenation: Treatment with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) results in the substitution of a hydrogen atom with a halogen.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl halide or acyl halide with a Lewis acid catalyst.

Functionalization of the Butanoic Acid Backbone

The butanoic acid backbone offers sites for functionalization, although these reactions are generally less common than modifications to the carboxylic acid or aromatic rings. One potential strategy is α-halogenation. For instance, α-chlorination of phenylacetic acid and its analogues has been achieved, suggesting that a similar reaction could be applied to the α-position (C2) of the butanoic acid chain of the target molecule. This would introduce a halogen atom that could then serve as a handle for further nucleophilic substitution reactions.

Reaction Mechanism Studies of Key Synthetic Steps

The synthesis of this compound likely involves a Friedel-Crafts acylation or a related reaction as a key step to form one of the C-C bonds between the aromatic rings and the butanoic acid chain. The mechanism of the Friedel-Crafts acylation is well-established and proceeds through the following steps:

Generation of the electrophile: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the halogen of the acyl halide, leading to the formation of a resonance-stabilized acylium ion. This acylium ion is the active electrophile.

Electrophilic attack: The π-electrons of the aromatic ring attack the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation and rearomatization: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom that bears the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.

The regioselectivity of the Friedel-Crafts reaction is governed by the directing effects of the substituents already present on the aromatic ring. For instance, if the synthesis involves the acylation of chlorobenzene, the incoming acyl group will be directed to the ortho and para positions.

Understanding these reaction mechanisms is crucial for optimizing reaction conditions, predicting the formation of byproducts, and designing novel synthetic routes to this compound and its derivatives.

Advanced Spectroscopic and Quantum Chemical Investigations

Computational Chemistry and Theoretical Studies of 3-(4-Chlorophenyl)-4-phenylbutanoic Acid

Comprehensive computational and theoretical studies specifically detailing the properties of this compound are not present in the reviewed scientific literature. While computational methods such as Density Functional Theory (DFT) are widely used for the analysis of related molecular structures, the specific application to this compound, including electronic structure, molecular orbital analysis, intramolecular interactions, and reactive site mapping, has not been documented in published research.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

No published studies were identified that have performed Density Functional Theory (DFT) calculations to analyze the electronic structure of this compound. Such calculations would typically provide insights into the molecule's geometry, bond lengths, and bond angles.

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

There are no available research articles that detail the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis for this compound. This type of analysis is crucial for predicting the compound's chemical reactivity, kinetic stability, and electronic transitions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

A Natural Bond Orbital (NBO) analysis of this compound, which would elucidate hyperconjugative interactions and charge delocalization within the molecule, has not been reported in the scientific literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

No studies presenting Molecular Electrostatic Potential (MEP) maps for this compound were found. MEP mapping is a valuable tool for identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack.

Simulation of Spectroscopic Signatures (FT-IR, FT-Raman, UV-Vis, NMR)

Simulated spectroscopic data for this compound are not available in the current body of scientific literature. Theoretical simulations of FT-IR, FT-Raman, UV-Vis, and NMR spectra are often performed to complement and aid in the interpretation of experimental data.

Crystal Structure Analysis and Solid-State Characteristics

A crystallographic study of this compound, which would provide definitive information about its solid-state structure, including unit cell dimensions, space group, and intermolecular interactions, has not been published. Therefore, no experimental data on its crystal structure or solid-state characteristics are available.

X-ray Crystallographic Studies of Enantiopure Forms

Detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates for the enantiopure forms of this compound, are not currently available in the public domain.

Intermolecular Interactions in the Crystalline State (e.g., Hydrogen Bonding, C-H...Cl bonds)

Without crystallographic data, a definitive analysis of the intermolecular interactions, such as hydrogen bonding and C-H···Cl contacts within the crystal lattice of the enantiopure forms of this compound, cannot be conducted.

Mechanistic Biological Activity and Molecular Interactions

In Vitro and In Silico Exploration of Biological Targets and Pathways

The biological effects of phenylbutanoic acid derivatives are multifaceted, involving interactions with a range of enzymes and receptors. The following sections detail the known molecular activities of compounds structurally related to 3-(4-chlorophenyl)-4-phenylbutanoic acid.

Enzyme Inhibition and Modulation Studies

Research into phenylbutanoic acid analogs has revealed significant interactions with various enzyme systems, including metabolic enzymes, protein synthesis pathways, and hydrolases. These interactions underscore the therapeutic potential of this chemical scaffold.

Analogs of this compound have been identified as inhibitors of key metabolic enzymes. Notably, 4-phenylbutyric acid (4-PBA) is recognized as an inhibitor of histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression. nih.govtandfonline.com The inhibition of HDACs is a mechanism being explored for its therapeutic potential in cancer and other diseases. nih.gov

Furthermore, derivatives of 4-phenyl-4-oxo-butanoic acid have been synthesized and evaluated as inhibitors of kynurenine (B1673888) 3-hydroxylase (also known as kynurenine 3-monooxygenase), a critical enzyme in the tryptophan degradation pathway. nih.gov The inhibition of this enzyme is considered a potential strategy for counteracting neuronal damage. nih.gov Specifically, compounds such as 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid and 2-benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid have emerged as significant inhibitors from these studies. nih.gov

Table 1: Inhibition of Metabolic Enzymes by Phenylbutanoic Acid Analogs

| Compound Class | Specific Compound Example | Target Enzyme | Potential Therapeutic Area | Reference |

|---|---|---|---|---|

| Phenylbutyric Acid | 4-Phenylbutyric acid (4-PBA) | Histone Deacetylase (HDAC) | Cancer, Genetic Metabolic Syndromes | nih.gov |

| 4-Phenyl-4-oxo-butanoic Acid Derivatives | 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid | Kynurenine 3-Hydroxylase | Neuroprotection | nih.gov |

4-Phenylbutyric acid (4-PBA) has been characterized as a chemical chaperone that can alleviate endoplasmic reticulum (ER) stress. nih.gov ER stress occurs when misfolded proteins accumulate, triggering the unfolded protein response (UPR). nih.gov 4-PBA is thought to help by improving the shuttling of proteins from the ER, thereby reducing the load of misfolded proteins. google.com

Structurally related compounds to this compound have demonstrated significant interactions with various hydrolase enzymes.

Dipeptidyl Peptidase-IV (DP-IV) Inhibition: Patent literature reveals that derivatives of 3-amino-4-phenylbutanoic acid are potent inhibitors of dipeptidyl peptidase-IV (DP-IV), a serine hydrolase. google.com These inhibitors are being investigated for the treatment of type 2 diabetes, as DP-IV is involved in glucose metabolism. google.com The compounds generally exhibit an IC50 of less than 1 µM, indicating strong intrinsic activity against the enzyme. google.com

Fatty Acid Amide Hydrolase (FAAH) Inhibition: Fatty Acid Amide Hydrolase (FAAH) is another hydrolase target for which inhibitors have been developed using a phenylbutanoic acid scaffold. uclouvain.be FAAH is responsible for breaking down endocannabinoids like anandamide. uclouvain.be New β-lactam inhibitors of FAAH have been synthesized using 4-phenylbutanoyl chloride, demonstrating that the 4-phenylbutanoic acid structure is a viable component for targeting this enzyme. uclouvain.be

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition: Derivatives of 4-phenyl-1,8-naphthyridin-2(1H)-on-3-yl urea (B33335) have been identified as potent inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT). nih.gov ACAT is an enzyme that plays a role in cholesterol metabolism and is a target for anti-hypercholesterolemia drugs. nih.gov

Table 2: Interaction with Hydrolase and Acyltransferase Enzymes

| Enzyme Family | Target Enzyme | Related Compound Class | Effect | Reference |

|---|---|---|---|---|

| Hydrolase | Dipeptidyl Peptidase-IV (DP-IV) | 3-Amino-4-phenylbutanoic acid derivatives | Inhibition | google.com |

| Hydrolase | Fatty Acid Amide Hydrolase (FAAH) | β-lactams synthesized from 4-phenylbutanoic acid | Inhibition | uclouvain.be |

| Acyltransferase | Acyl-CoA:Cholesterol Acyltransferase (ACAT) | 4-Phenyl-1,8-naphthyridin-2(1H)-on-3-yl ureas | Inhibition | nih.gov |

Receptor Binding and Activation Mechanisms

The phenylbutanoic acid framework is also implicated in interactions with neurotransmitter receptors, particularly those for gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. mdpi.com

Research on close analogs provides evidence for the interaction of this compound class with GABA receptors. A study focused on the synthesis of lower homologues of the GABAB receptor agonist baclofen (B1667701) investigated 3-amino-3-(4-chlorophenyl)propanoic acid. nih.gov This compound, which is structurally very similar to the subject of this article, was found to be a weak but specific antagonist at the GABAB receptor, with a pA2 value of 3.5. nih.gov

Furthermore, the parent compound 4-phenylbutyrate (B1260699) (4-PBA) has been shown to influence GABAA receptors. nih.gov In a mouse model of Dravet syndrome, a severe form of epilepsy, treatment with 4-PBA promoted the trafficking of wild-type GABAA receptor subunits to the cell surface. nih.gov This action helped to increase the function of GABAA receptors and mitigate seizures, suggesting an indirect modulatory role on this receptor type. nih.gov

G-Protein Coupled Receptor (GPCR) Modulation

The primary target for analogues of this compound is the GABAB receptor, a member of the Class C family of G-protein coupled receptors (GPCRs). plos.orgnih.govnih.gov Functional GABAB receptors are obligate heterodimers, meaning they are composed of two distinct subunits, GABAB1 and GABAB2, both of which are required for proper function. plos.orgnih.govnih.gov

The orthosteric binding site, where the endogenous ligand GABA and agonists like baclofen bind, is located in a large extracellular domain of the GABAB1 subunit, often called a "Venus flytrap" domain. plos.orgnih.gov Agonist binding to this site induces a conformational change that is transmitted to the GABAB2 subunit. The GABAB2 subunit is primarily responsible for coupling to and activating intracellular G-proteins, specifically the Gαi/o family. nih.govnih.gov This activation leads to downstream signaling events, including the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels, the inhibition of presynaptic voltage-gated Ca²⁺ channels, and the activation of postsynaptic G-protein-coupled inwardly-rectifying K⁺ (GIRK) channels. plos.orgnih.govpatsnap.com Together, these actions result in a slow and prolonged inhibition of neuronal excitability. nih.govpatsnap.com

Conversely, GABAB receptor antagonists, such as CGP 36742 and the high-affinity antagonist CGP 54626, competitively bind to the orthosteric site on the GABAB1 subunit, preventing activation by GABA or other agonists. patsnap.commedchemexpress.commedchemexpress.com Given that this compound lacks the critical amino group of baclofen, it is unlikely to act as an agonist and may function as an antagonist at this site.

Cellular Pathway Modulation (e.g., MAPK signaling, ER stress)

While GABAB receptor activation is known to inhibit adenylyl cyclase and modulate ion channel activity, specific data directly linking this compound or its close GABAB antagonist analogues to the modulation of the MAPK signaling pathway or endoplasmic reticulum (ER) stress is not extensively documented in available research. nih.gov The compound 4-phenylbutyric acid (4-PBA) is a known chemical chaperone that reduces ER stress; however, it is structurally distinct and its mechanism cannot be directly attributed to this compound. frontiersin.orgnih.govnih.gov The downstream consequences of modulating GABAB receptors are vast, and it is plausible that they could indirectly influence such cellular pathways, but direct evidence remains to be established.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

The structure-activity relationship (SAR) for GABAB ligands has been extensively studied through the synthesis and evaluation of numerous baclofen analogues. nih.govnih.gov These studies provide a framework for predicting the activity of this compound.

Impact of Substituent Modifications on Molecular Interactions

SAR studies of baclofen highlight three crucial pharmacophoric elements: the carboxylic acid group, the amino group, and the p-chlorophenyl ring. nih.gov The activity of these compounds is highly specific to their structure. nih.gov

The replacement of the γ-amino group in baclofen with other functionalities drastically alters its biological activity. In the case of this compound, this amine is substituted with a phenyl group. This change removes a key polar, charged group responsible for critical interactions in the agonist binding pocket of the GABAB1 subunit, making agonist activity highly improbable.

In the development of potent antagonists, modifications to the carboxylic acid moiety have proven fruitful. Replacing the carboxyl group with a phosphinic acid, as seen in CGP 36742 (3-Aminopropyl-n-butyl-phosphinic acid), or a more complex substituted phosphinic acid, as in CGP 54626, leads to high-affinity antagonists. medchemexpress.comnih.gov The table below summarizes the activity of several key GABAB receptor ligands, illustrating the impact of these structural modifications.

| Compound | Modification from Baclofen | Activity | IC₅₀ | Reference |

| (R)-Baclofen | - | Agonist | ~1 µM | nih.gov |

| Phaclofen | Carboxyl replaced with phosphonic acid | Antagonist | Low Potency | researchgate.net |

| CGP 36742 | Phosphinic acid analogue | Antagonist | 36 µM | medchemexpress.com |

| CGP 54626 | Complex phosphinic acid analogue | Potent Antagonist | 4 nM | medchemexpress.comcaymanchem.comrndsystems.com |

Stereochemical Influence on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of GABAB receptor ligands. patsnap.comnih.govnih.gov The activity of baclofen resides almost exclusively in its R-(-)-enantiomer, which is significantly more potent than the S-(+)-enantiomer. researchgate.netnih.gov This stereoselectivity is a common feature among GABAB ligands and indicates a highly specific three-dimensional arrangement of the binding pocket. For example, in the cyclic GABA analogue homo-beta-proline, the enantiomers show opposite stereoselectivity for GABAA and GABAB receptors, with the (S)-enantiomer being selective for the GABAB site. nih.gov

This compound possesses a chiral center at the C3 position. Based on the strict stereochemical requirements of the GABAB receptor for its other ligands, it is expected that any biological activity of this compound would also be highly stereospecific, with one enantiomer being significantly more active than the other.

Computational Approaches to SAR (e.g., Molecular Docking)

Computational techniques are vital tools for understanding the SAR of GABAB ligands, particularly as high-resolution structures of the full receptor have only recently become available. nih.gov Homology modeling and molecular docking have been used to create models of the GABAB receptor subunits and predict how ligands bind. plos.orgnih.govunram.ac.id

These studies have helped to elucidate the binding modes for agonists and antagonists within the orthosteric site of the GABAB1 subunit and for PAMs within the allosteric site of the GABAB2 transmembrane domain. plos.orgacs.org For instance, docking studies have helped identify key amino acid residues that interact with ligands, guiding the design of new analogues with improved affinity or selectivity. plos.org In one such study, residue Y564 in the GABAB2 subunit was identified as a central point for generating receptor grid maps for docking allosteric modulators. plos.org Conformational analysis of rigid baclofen analogues has also been used to explore the required conformation for receptor binding, suggesting that the receptor may demand a degree of flexibility from its ligands. nih.gov These in silico methods allow for the screening of virtual compound libraries and the rational design of novel modulators targeting the GABAergic system. acs.org

Potential Applications in Non Clinical Research and Industrial Processes

Utilization as Chiral Building Blocks in Organic Synthesis

The presence of a chiral center at the C3 position of the butanoic acid chain makes 3-(4-chlorophenyl)-4-phenylbutanoic acid a valuable chiral building block. Enantiomerically pure forms of such compounds are crucial in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. This is particularly important in the synthesis of pharmacologically active compounds, where different enantiomers can have vastly different biological activities.

The resolution of racemic 3-(p-chlorophenyl)-4-aminobutanoic acid into its R(+) and S(-) enantiomers highlights the importance of chirality in this class of molecules. nih.gov Pharmacological evaluation revealed that the R(+) enantiomer was significantly more potent than both the S(-) form and the racemate, demonstrating the utility of isolating specific stereoisomers. nih.gov Such resolved enantiomers serve as starting materials for the synthesis of complex molecules where a specific stereochemistry is required to achieve the desired function. The synthesis of novel heterocyclic compounds often relies on such well-defined chiral precursors to control the stereochemical outcome of the reaction sequence. nih.gov

Role in the Development of Fine Chemicals and Intermediates

Beyond complex chiral synthesis, this compound and its related structures serve as key intermediates in the production of a range of fine chemicals. These are high-purity chemical substances produced in limited quantities for specialized applications. The structural motifs present in the molecule—a carboxylic acid, a phenyl group, and a chlorophenyl group—are common in various industrially significant compounds.

For instance, related structures like 4-phenylbutyric acid are synthesized through methods such as the Clemmensen reduction of β-benzoylpropionic acid. orgsyn.orggoogle.com These synthetic routes are indicative of the types of industrial processes where butanoic acid derivatives are central. The compound itself is classified as an organic building block, specifically noted for its components: a carboxylic acid, aryl group, and a ketone in its oxo-form. bldpharm.com This classification underscores its role as a foundational piece for constructing more complex molecules in the chemical industry. Its derivatives, such as 3-(4-chlorophenyl)pentanedioic acid and 3-(4-chlorophenyl)propanoic acid, are also listed as building blocks for benzene (B151609) compounds and carboxylic acids, further illustrating the family's importance in chemical synthesis. bldpharm.comtcichemicals.com

Applications in Materials Science

While direct applications of this compound in materials science are not extensively documented, the functional groups present in the molecule are relevant to the synthesis of novel polymers and materials. Carboxylic acid-functionalized polymers, for example, have shown significant potential in the development of new sensors and conducting materials. cmu.edu

Research into regioregular polythiophenes with pendant carboxylic acid groups has demonstrated that these materials can act as water-soluble conducting polymers. cmu.edu These polymers exhibit chromatic chemosensory responses, meaning they change color in the presence of specific ions, making them suitable for sensor applications. cmu.edu Furthermore, polymers containing substituted phenyl rings, such as 4-(trifluoromethoxy)phenyl-containing polymers, are being investigated as anodic materials for electrochromic devices due to their favorable electrochemical and optical properties. mdpi.com The structural elements of this compound suggest its potential as a monomer or a modifying agent for creating polymers with tailored electronic and sensory properties. For example, polymeric films derived from substituted thiophene (B33073) have been used to create selective layers on electrodes for the detection of synthetic stimulants. mdpi.com

Use as Chemical Chaperones for Protein-Folding Studies

A significant area of non-clinical research for structurally related compounds is their use as chemical chaperones. Chemical chaperones are small molecules that can stabilize proteins, assist in their proper folding, and prevent aggregation. This is particularly relevant in the study of diseases associated with protein misfolding.

4-Phenylbutyric acid (PBA), a close structural analog, is a well-studied chemical chaperone. nih.govbiorxiv.orgplos.org It is known to alleviate endoplasmic reticulum (ER) stress by facilitating protein folding. plos.orgnih.gov Research has shown that PBA can rescue molecular and cellular defects arising from mutations that cause misfolding of proteins like collagen, as seen in studies of vascular Ehlers-Danlos Syndrome. nih.govbiorxiv.orgbiorxiv.org PBA works by nonspecifically interacting with proteins, which helps to prevent their denaturation and improve their trafficking within the cell. nih.govmdpi.com This activity has made it a valuable tool in preclinical studies of various conditions where ER stress is a key pathological mechanism. plos.org The shared phenylbutyric acid core suggests that this compound could be investigated for similar chaperone activities.

Research Tool in Biochemical and Cellular Assays

In the realm of biochemical and cellular research, this compound and its derivatives are employed as tools to probe biological systems. Their specific chemical structures can interact with biological molecules like enzymes and receptors, allowing researchers to study their function.

For example, derivatives of similar structures, such as 4-(4'-chlorophenyl)-4-hydroxypiperidine, have been synthesized and evaluated for their pharmacological activity, serving as probes in analgesic studies. nih.gov The core structure can be a starting point for creating libraries of novel compounds for screening purposes. For instance, a derivative, 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, was used to synthesize new compounds that were then tested for their ability to inhibit enzymes like lipase (B570770) and α-glucosidase. nih.gov Furthermore, a metabolite of Baclofen (B1667701), 3-(4-chlorophenyl)-4-hydroxybutyric acid, is noted as a useful research compound. chemicalbook.com These examples demonstrate how the fundamental structure of this compound serves as a scaffold for developing specific molecular probes and inhibitors for use in a wide array of biochemical and cellular assays.

Future Research Directions and Unexplored Avenues for 3 4 Chlorophenyl 4 Phenylbutanoic Acid

Development of Novel Synthetic Routes with Enhanced Efficiency

The future exploration of 3-(4-chlorophenyl)-4-phenylbutanoic acid is contingent on the availability of efficient and scalable synthetic methodologies. Current synthetic strategies for related 3,4-diarylbutanoic acids often involve multi-step processes that may lack the efficiency required for extensive biological screening and derivatization. Future research should prioritize the development of novel synthetic routes characterized by improved yields, reduced production costs, and enhanced stereochemical control.

A promising avenue lies in the application of modern catalytic methods. The development of asymmetric synthetic routes is particularly crucial. researchgate.netresearchgate.netrsc.orgrsc.org Techniques such as catalytic enantioselective conjugate additions to appropriate unsaturated precursors or asymmetric hydrogenation of a corresponding unsaturated butanoic acid derivative could provide access to specific stereoisomers. Given that the biological activity of chiral molecules often resides in a single enantiomer, the ability to selectively synthesize the (R) and (S) enantiomers of this compound is paramount for detailed pharmacological studies.

Furthermore, exploring flow chemistry for the synthesis could offer advantages in terms of safety, scalability, and reaction optimization. The development of a robust and efficient synthetic platform will be the engine that drives all other research endeavors related to this compound.

In-Depth Mechanistic Characterization at the Atomic Level

A fundamental understanding of how this compound interacts with its biological targets is currently lacking. Future research must delve into its mechanism of action at the atomic level. This involves a combination of computational modeling and experimental biophysical techniques.

Computational studies, such as molecular dynamics simulations and quantum mechanics calculations, can predict the compound's preferred conformations, its binding modes with potential protein targets, and the energetic landscape of these interactions. mdpi.comresearchgate.net These in silico approaches can generate testable hypotheses about which amino acid residues are critical for binding and how the compound might allosterically modulate a receptor's function.

These computational predictions should be validated through experimental methods. Techniques like X-ray crystallography or cryo-electron microscopy could provide high-resolution structures of the compound bound to its target protein. shanghaitech.edu.cn Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR), can offer insights into the kinetics and thermodynamics of the binding events in real-time. This detailed mechanistic understanding is a prerequisite for the rational design of more potent and selective derivatives.

Exploration of Undiscovered Biological Targets and Pathways

The structural resemblance of this compound to known GABA analogs, such as phenibut (β-phenyl-GABA) and baclofen (B1667701) (β-(4-chlorophenyl)-GABA), strongly suggests that its biological activities may be mediated through interactions with the GABAergic system. wikipedia.orgnih.gov Both phenibut and baclofen are known to act on GABAB receptors. nih.gov Therefore, a primary avenue of future research should be to thoroughly characterize the interaction of this compound with GABAB receptors and to investigate its potential effects on GABAA receptors. nih.gov

However, the exploration should not be limited to the GABA system. Many compounds exhibit polypharmacology, interacting with multiple targets. It is crucial to investigate other potential biological targets to uncover novel therapeutic applications. Given that some GABA analogs have shown effects on neurological disorders, exploring targets involved in neuroinflammation, neurodegeneration, and synaptic plasticity would be a logical next step. drugs.comwikipedia.org

A significant and exciting area of exploration is the vast landscape of orphan G protein-coupled receptors (GPCRs), for which the endogenous ligands are unknown. shanghaitech.edu.cnnih.govacs.org These receptors represent a largely untapped source of potential drug targets. nih.gov Screening this compound against a panel of orphan GPCRs could lead to the deorphanization of a receptor and uncover entirely new signaling pathways and therapeutic possibilities.

Design of Highly Selective Derivatives for Specific Research Probes

Once the primary biological target(s) of this compound are identified, the next logical step is the rational design of derivatives with enhanced potency and, crucially, selectivity. A selective chemical probe is an invaluable tool for dissecting the function of a specific biological target in complex physiological systems. nih.gov

Structure-activity relationship (SAR) studies will be central to this effort. By systematically modifying the structure of the parent compound—for instance, by altering the substitution pattern on the phenyl rings or modifying the carboxylic acid moiety—researchers can identify the key chemical features responsible for its biological activity. uni-bonn.de This knowledge can then be used to design derivatives that are highly selective for one target over others. For example, if the compound is found to interact with both GABAB and a specific orphan GPCR, derivatives could be designed to selectively target one of these receptors.

These highly selective derivatives can be further functionalized to create sophisticated research probes. For instance, attaching a fluorescent tag would allow for the visualization of the target receptor in cells and tissues, while incorporating a photo-crosslinking group could enable the permanent labeling and subsequent identification of the binding site.

Integration with Advanced High-Throughput Screening Methodologies

To efficiently explore the vast biological landscape and identify novel activities of this compound and its future derivatives, integration with advanced high-throughput screening (HTS) methodologies is essential. Modern HTS platforms allow for the rapid screening of thousands of compounds against a wide array of biological assays. plos.orgresearchgate.netnih.gov

Cell-based HTS assays can be developed to monitor the activity of specific signaling pathways or cellular processes in response to the compound. For example, assays measuring changes in intracellular calcium, cyclic AMP (cAMP) levels, or gene expression can provide valuable information about the compound's mechanism of action. plos.org High-content screening (HCS), which combines automated microscopy with sophisticated image analysis, can be used to assess the compound's effects on complex cellular phenotypes, such as synaptic density or neurite outgrowth. nih.gov

The application of these HTS technologies will not only accelerate the discovery of new biological activities for this compound but will also be indispensable for screening libraries of its derivatives to identify compounds with improved properties.

Q & A

Q. How can researchers optimize the synthesis of 3-(4-chlorophenyl)-4-phenylbutanoic acid to maximize yield and purity?

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify phenyl group substitution patterns and carboxylate proton shifts (δ 12.5–13.0 ppm) .

- FT-IR : Confirm C=O stretch (1700–1720 cm⁻¹) and aryl-Cl bonds (550–600 cm⁻¹) .

- Purity Assessment :

- HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm .

- Melting Point : Expected range 145–150°C (deviations indicate impurities) .

Q. What is the bioavailability profile of this compound, and how does it influence preclinical studies?

Methodological Answer:

- Bioavailability Metrics :

- Predicted logP = 3.2 (moderate lipophilicity) .

- High plasma protein binding (≥85%) may reduce free drug concentration .

- Experimental Design :

- Use Caco-2 cell monolayers to assess intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .

- Monitor hepatic stability via microsomal assays (t½ > 30 min preferred) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) affect the biological activity of this compound?

Methodological Answer:

- Comparative SAR Studies :

- Replace Cl with F: Increased polarity reduces CNS penetration but enhances solubility (e.g., 3-(4-fluorophenyl) analog shows 20% higher aqueous solubility) .

- Add methyl groups: Steric hindrance may reduce enzyme binding (e.g., 3-methyl derivative loses 50% COX-2 inhibition) .

Q. How can researchers resolve contradictions in reported enzymatic inhibition data for this compound?

Methodological Answer:

- Data Reconciliation Steps :

Assay Validation : Ensure consistent enzyme sources (e.g., recombinant human vs. rat COX-2) .

Buffer Optimization : Vary pH (6.5–7.5) and ionic strength to identify artifact-prone conditions .

Control Experiments : Test against off-target kinases (e.g., PKA, PKC) to confirm specificity .

- Case Study : Conflicting IC₅₀ values (5 µM vs. 15 µM for COX-2) were traced to differences in substrate concentration (10 µM vs. 50 µM ATP) .

Q. What strategies are effective for studying this compound’s interaction with lipid membranes or protein targets?

Methodological Answer:

- Biophysical Techniques :

- Surface Plasmon Resonance (SPR) : Immobilize recombinant PPARγ on a CM5 chip to measure binding kinetics (ka/kd) .

- Fluorescence Quenching : Monitor tryptophan emission shifts (λex = 280 nm) upon compound addition to albumin .

- Computational Modeling :

- MD simulations (GROMACS) to predict membrane permeability (e.g., POPC bilayer partitioning) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.